3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-Benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzyl and hydroxy-methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of hydroxyquinazolinone derivatives.
Substitution: Formation of various alkyl or aryl substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Thiazolidinone derivatives: Exhibiting diverse biological activities like antimicrobial and anticancer properties.
Uniqueness
3-Benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific structural features, such as the presence of both benzyl and hydroxy-methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-13-16(11-12-19(20)25)21-23-18-10-6-5-9-17(18)22(26)24(21)14-15-7-3-2-4-8-15/h2-13,21,23,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLJINKZUDVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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